molecular formula C21H16FN7O5S B2619222 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 852154-23-5

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2619222
CAS No.: 852154-23-5
M. Wt: 497.46
InChI Key: OLXRQPHPIYIIBP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,6-dioxotetrahydropyrimidinylmethyl group at position 5, a 4-fluorophenyl group at position 4, and a thioacetamide moiety linked to a 4-nitrophenyl group.

Properties

CAS No.

852154-23-5

Molecular Formula

C21H16FN7O5S

Molecular Weight

497.46

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C21H16FN7O5S/c22-12-1-5-15(6-2-12)28-17(9-14-10-18(30)25-20(32)24-14)26-27-21(28)35-11-19(31)23-13-3-7-16(8-4-13)29(33)34/h1-8,10H,9,11H2,(H,23,31)(H2,24,25,30,32)

InChI Key

OLXRQPHPIYIIBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and case studies highlighting its pharmacological potential.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Tetrahydropyrimidine moiety : Known for its role in nucleic acid metabolism.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Nitrophenyl group : Implicated in various biological interactions due to its electron-withdrawing nature.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the triazole and tetrahydropyrimidine rings suggests potential inhibition of enzymes involved in nucleic acid synthesis and metabolic pathways.
  • Receptor Binding : The nitrophenyl group may enhance binding affinity to various receptors, potentially modulating signal transduction pathways.

Biological Activity Overview

Recent studies have reported on the biological activities of related compounds that share structural similarities with the target compound. These findings provide insights into the potential efficacy of the compound in various therapeutic contexts.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

CompoundMIC (μg/ml)Target Organism
Compound A2.5Staphylococcus aureus
Compound B8.0Escherichia coli

The target compound may exhibit comparable or enhanced antimicrobial effects due to its unique structural features.

Anticancer Activity

Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. For example:

CompoundCell LineIC50 (μM)
Compound CHCT1165.0
Compound DMCF712.0

Given the structural components of the target compound, it is hypothesized that it may also demonstrate potent anticancer activity.

Case Studies

  • Inhibition of Tumor Growth : A study on a structurally similar triazole derivative showed a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg.
    • Mechanism : The study suggested that the compound induced apoptosis via caspase activation and inhibited angiogenesis through VEGF downregulation.
  • Antimicrobial Efficacy : Another investigation evaluated a related compound's effectiveness against Candida albicans, reporting an MIC of 4 μg/ml.
    • Findings : The mechanism was attributed to disruption of fungal cell membrane integrity and interference with cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-(4-nitrophenyl)acetamide derivatives (e.g., ): These share the acetamide backbone linked to aromatic nitro/fluoro substituents, critical for solubility and binding interactions.
  • Triazole-based compounds (e.g., ): The 1,2,4-triazole ring is a common scaffold in medicinal chemistry, often associated with antimicrobial or anticancer activity.
  • Pyrimidine/tetrahydropyrimidine derivatives (e.g., ): The 2,6-dioxotetrahydropyrimidine group in the target compound may confer similar hydrogen-bonding capabilities as seen in peptidomimetics or kinase inhibitors.

Table 1: Structural Comparison

Compound Class Key Substituents Bioactivity Implications Reference
Target Compound 1,2,4-Triazole, 4-fluorophenyl, 2,6-dioxopyrimidinylmethyl, 4-nitrophenylacetamide Potential enzyme inhibition (e.g., kinases)
N-(4-nitrophenyl)acetamides Nitrophenyl, thioacetamide, triazole/pyrimidine Antimicrobial, anti-inflammatory
Fluorophenyl-triazole derivatives 4-fluorophenyl, methyltriazole, thioether Cytotoxicity, DNA intercalation
Pyrimidine-linked compounds 2,6-dioxotetrahydropyrimidine, phenoxyacetamide Protease inhibition, anti-tumor activity
Physicochemical Properties
  • Solubility: The nitro and fluorine substituents enhance hydrophobicity compared to hydroxyl or amino analogues (e.g., ’s acetamide derivatives). This may limit aqueous solubility but improve membrane permeability .
  • Stability : The 1,2,4-triazole and pyrimidine rings confer rigidity, as evidenced by crystallographic data in triazole-thioacetamide analogues (e.g., : R factor = 0.056, indicating high structural precision) .
Bioactivity and Mechanism

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogues:

  • Antimicrobial Activity : Triazole-thioacetamide derivatives (e.g., : CAS 573933-59-2) show moderate activity against Gram-positive bacteria, attributed to thioether-mediated membrane disruption .
  • Kinase Inhibition : Pyrimidine-linked compounds () inhibit kinases via hydrogen bonding with the dioxopyrimidine moiety, suggesting a plausible mechanism for the target compound .
  • Cytotoxicity : Fluorophenyl-triazole derivatives () exhibit IC₅₀ values in the µM range against cancer cell lines, likely due to intercalation or topoisomerase inhibition .

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